7-Deoxydoxorubicinone
Overview
Description
Synthesis Analysis
The synthesis of 7-Deoxydoxorubicinone derivatives involves complex chemical processes. For instance, a new derivative, 7-deoxyidarubicinone, was synthesized through key steps including Friedel-Crafts acylation and functionalization of an A-ring side chain, starting from an intermediate in five steps (Rho et al., 2000). Another example is the synthesis of a C3-C14 domain of 7-deoxyokadaic acid, which involved acidic conditions leading to bis-conjugate addition forming a versatile intermediate en route to 7-deoxyokadaic acid and analogs (Trygstad et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the interactions and conformational dynamics of 7-Deoxydoxorubicinone. For example, the conformation of ring A of the aglycone of the sugar moieties and the preferred orientation around the glycosidic linkages were determined using nuclear magnetic resonance data and molecular mechanics calculations in the synthesis of a doxorubicin disaccharide analogue (Monteagudo et al., 1997).
Chemical Reactions and Properties
7-Deoxydoxorubicinone and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis processes often involve reactions such as Friedel-Crafts acylation, Diels-Alder cycloaddition, and functionalization of side chains, which are pivotal in constructing the complex anthracycline structure.
Physical Properties Analysis
The physical properties of 7-Deoxydoxorubicinone derivatives, such as solubility, melting point, and stability, are influenced by the absence of the hydroxyl group at the 7th position. These properties are crucial for their biological activity and pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 7-Deoxydoxorubicinone derivatives are defined by their molecular structure. The alterations in the anthracycline structure, such as deoxygenation at specific positions, lead to new families of compounds with unique chemical behaviors and potentially different biological activities (Cameron et al., 2000).
Scientific Research Applications
Modulation of Arachidonic Acid Metabolism
Doxorubicin and its metabolite 7-deoxydoxorubicin aglycone have been found to inhibit CYP2J2-mediated arachidonic acid metabolism. This alteration in the ratio of cardioprotective EETs may aid in the design of alternative doxorubicin derivatives, potentially improving therapeutic outcomes (Arnold et al., 2017).
Impact on Cardiotoxicity and Antitumor Activity
Studies have revealed that the metabolism of epidoxorubicin in animals shows differences in the formation of epidoxorubicinol and 7-deoxydoxorubicinol aglycone, which may impact anthracycline-induced changes in heart tissues and cardiotoxicity (Maessen et al., 2004).
Therapeutic Efficacy in Cancer Treatment
Compound 7, which includes 7-deoxydoxorubicinone, shows promising therapeutic efficacy against large tumors, indicating potential for clinical development in cancer treatment (Rivkin et al., 2004).
Metabolism and Distribution Studies
There are extensive studies on the metabolism and distribution of doxorubicin and its metabolites, including 7-deoxydoxorubicinone, in various biological systems. These studies provide valuable insights into the pharmacokinetics and potential toxicities associated with doxorubicin use (Choi et al., 2020).
Protective Effects Against Cardiotoxicity
Research has identified compounds like 7-monohydroxyethylrutoside and naringenin-7-O-glucoside that have protective effects against doxorubicin-induced cardiotoxicity, without affecting the antitumor effect of doxorubicin. This finding is crucial in the context of reducing the side effects of chemotherapy (Bast et al., 2006).
Intracellular Distribution and Uptake Studies
Studies on the intracellular uptake and distribution of doxorubicin and its derivatives provide insights into their modes of action and effects on cell survival, which is essential for understanding their therapeutic potential and side effects (Kerr et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(9R)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFPRZWWKUHKF-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Deoxydoxorubicinone | |
CAS RN |
38554-25-5 | |
Record name | 7-Deoxyadriamycin aglycone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038554255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-DEOXYDOXORUBICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB2YU5128G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.